Chloromethyl Electrophile for Synthetic Diversification
The target compound contains a chloromethyl group (–CH₂Cl) directly attached to the sulfonyl sulfur, providing an electrophilic handle for nucleophilic substitution. In contrast, the non-halogenated analog N-cyclohexyl-N-methylmethanesulfonamide (CAS 90227-55-7) bears a methyl group (–CH₃) at the same position, which is chemically inert toward nucleophilic displacement under standard conditions . This functional divergence means that only the chloromethyl variant can serve as an alkylating building block for introducing the methanesulfonamide warhead into more complex molecular architectures via Sₙ2 chemistry .
| Evidence Dimension | Presence of electrophilic leaving group on sulfonyl α-carbon |
|---|---|
| Target Compound Data | Chloromethyl (–CH₂Cl) group present; reactive toward nucleophilic displacement |
| Comparator Or Baseline | N-cyclohexyl-N-methylmethanesulfonamide (CAS 90227-55-7): methyl (–CH₃) group; no electrophilic reactivity at sulfonyl α-carbon |
| Quantified Difference | Qualitative functional group difference; chloromethyl enables Sₙ2 reactivity, methyl does not |
| Conditions | Standard solution-phase nucleophilic substitution conditions (amine, thiolate, or alkoxide nucleophiles) |
Why This Matters
Procurement decisions for building block libraries must account for downstream synthetic utility; the chloromethyl handle uniquely qualifies this compound for diversification strategies that non-halogenated analogs cannot support.
- [1] Kuujia.com, Cas no 1340393-67-0: 'This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules.' View Source
